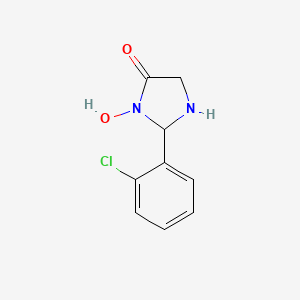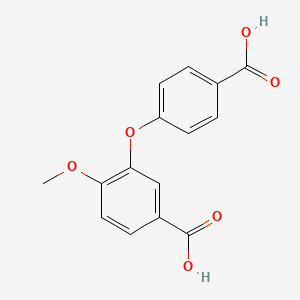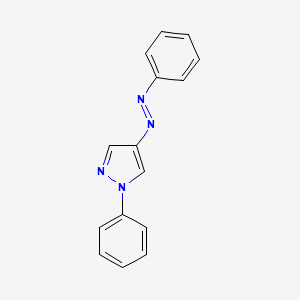![molecular formula C9H7Br3O2 B14697433 2-[(2,3,4-Tribromophenoxy)methyl]oxirane CAS No. 30171-81-4](/img/structure/B14697433.png)
2-[(2,3,4-Tribromophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3,4-Tribromophenoxy)methyl]oxirane: is an organic compound characterized by the presence of an oxirane ring and a tribromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3,4-tribromophenoxy)methyl]oxirane typically involves the reaction of 2,3,4-tribromophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Nucleophilic Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of diols or epoxides.
Reduction: Formation of debrominated phenoxy derivatives.
Scientific Research Applications
Chemistry: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of flame retardants, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-tribromophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various derivatives. The tribromophenoxy group can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening reactions.
Halogen Bonding: The tribromophenoxy group can form halogen bonds, affecting the compound’s interactions with other molecules.
Comparison with Similar Compounds
- 2-[(4-Bromophenoxy)methyl]oxirane
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane
Comparison:
- 2-[(4-Bromophenoxy)methyl]oxirane: This compound has a single bromine atom, making it less reactive compared to the tribrominated version.
- 2-[(4-Nitrophenoxy)methyl]oxirane: The presence of a nitro group introduces different electronic properties, affecting its reactivity and applications.
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane: Similar to 2-[(2,3,4-tribromophenoxy)methyl]oxirane but with different bromination patterns, leading to variations in reactivity and stability.
Properties
CAS No. |
30171-81-4 |
|---|---|
Molecular Formula |
C9H7Br3O2 |
Molecular Weight |
386.86 g/mol |
IUPAC Name |
2-[(2,3,4-tribromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Br3O2/c10-6-1-2-7(9(12)8(6)11)14-4-5-3-13-5/h1-2,5H,3-4H2 |
InChI Key |
JDWONELOFVWXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)










